molecular formula C20H24O10 B7737266 Phenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside CAS No. 4468-72-8

Phenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside

Cat. No. B7737266
CAS RN: 4468-72-8
M. Wt: 424.4 g/mol
InChI Key: HPKPFIHCMIKXMU-UHFFFAOYSA-N
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Description

Phenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is a chemical compound with the molecular formula C20H24O9S . It has an average mass of 440.464 Da and a monoisotopic mass of 440.114105 Da . It is a mannose analog that acts as an inhibitor of a-mannosidase .


Molecular Structure Analysis

The molecular structure of Phenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside consists of a glucopyranoside core, which is a six-membered cyclic structure containing five carbon atoms and one oxygen atom. The glucopyranoside core is substituted with acetyl groups at the 2, 3, 4, and 6 positions, and a phenyl group is attached via an oxygen atom .


Physical And Chemical Properties Analysis

Phenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is a solid compound . It has an optical activity of [α]22/D +15.5°, c = 0.5% in chloroform . The melting point is between 69-74 °C .

Mechanism of Action

Phenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is a mannose analog that acts as an inhibitor of a-mannosidase . This suggests that it may interfere with the function of this enzyme, which is involved in the processing of mannose-containing sugars in cells.

Safety and Hazards

While specific safety and hazard information for Phenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is not available in the search results, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(3,4,5-triacetyloxy-6-phenoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKPFIHCMIKXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863044
Record name Phenyl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

CAS RN

2872-72-2, 4468-72-8
Record name NSC173175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC232030
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC226970
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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